4-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
Beschreibung
The compound 4-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid (hereafter referred to as Compound A) is a thiazolidinone-indole hybrid with a carboxylic acid-functionalized side chain. Its structure features:
- A Z-configured exocyclic double bond linking the indole and thiazolidinone moieties.
- A butanoic acid side chain at the thiazolidinone N3 position, contributing to solubility and bioactivity .
Molecular Formula: C₁₈H₁₅N₂O₆S₂ Average Mass: ~434.43 g/mol (estimated based on analogues) Key Functional Groups: Thioxo-thiazolidinone, indolylidene, carboxylic acid.
Eigenschaften
IUPAC Name |
4-[(5Z)-5-[1-(carboxymethyl)-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S2/c20-11(21)6-3-7-18-16(25)14(27-17(18)26)13-9-4-1-2-5-10(9)19(15(13)24)8-12(22)23/h1-2,4-5H,3,6-8H2,(H,20,21)(H,22,23)/b14-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHULUGLYLPFHQ-YPKPFQOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCCC(=O)O)C(=O)N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCCC(=O)O)/C(=O)N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid represents a novel class of bioactive molecules combining thiazolidine and indole motifs. This structure is significant in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.
The molecular formula of the compound is with a molecular weight of approximately 452.5 g/mol. The compound features a complex structure that allows for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O6S3 |
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | 4-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid |
| InChI Key | LIYGDGBHLCOUGM-YPKPFQOOSA-N |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinone, including those with indole structures, exhibit significant antimicrobial properties. For instance, a related compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin . The minimal inhibitory concentration (MIC) values for these compounds were notably low, indicating strong efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Tested | MIC (μM) |
|---|---|---|
| Compound 5d | Staphylococcus aureus | 37.9 - 113.8 |
| Compound 5g | Escherichia coli | <100 |
| Compound 5k | Pseudomonas aeruginosa | <100 |
Cytotoxicity
The cytotoxic effects of the compound have been evaluated against various cancer cell lines. Certain derivatives demonstrated IC50 values in the micromolar range (<10 μM), indicating potent cytotoxicity against rapidly dividing cells such as A549 lung cancer cells . The selectivity towards cancerous cells over normal fibroblasts suggests a promising therapeutic index.
Table 2: Cytotoxicity Data
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound 3c | A549 (lung cancer) | <10 |
| Compound 3g | Fibroblasts | >10 |
| Compound 3k | MCF7 (breast cancer) | <10 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. It likely modulates enzyme activity and receptor interactions, leading to disrupted cellular processes essential for survival and proliferation . The thiazolidine ring structure is particularly noted for its role in inhibiting key enzymes involved in inflammation and tumor growth.
Case Studies
In a study evaluating the antimicrobial effects of similar thiazolidinone derivatives, researchers found that compounds with indole fragments had enhanced activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the potential application of such compounds in treating infections caused by antibiotic-resistant bacteria.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Table 1: Structural and Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?
The compound is synthesized via condensation reactions between 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acids and substituted indole aldehydes. A typical procedure involves refluxing equimolar amounts of 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid (3 mmol), 1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde (3.6 mmol), and anhydrous sodium acetate (3 mmol) in acetic acid for 1 hour . Optimization focuses on solvent choice (acetic acid or DMF), temperature (reflux conditions), and stoichiometric ratios to maximize yield (typically 60–75%) and purity. Post-synthesis, recrystallization from acetic acid-DMF mixtures is recommended to enhance crystallinity .
Q. Which analytical techniques are critical for characterizing its molecular structure and purity?
- Spectroscopy : UV-Vis spectroscopy (λmax ~450 nm for the conjugated π-system) and FTIR (C=O stretches at 1680–1720 cm⁻¹, C=S at 1250 cm⁻¹) confirm functional groups .
- Chromatography : HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) assesses purity (>95% by area normalization) .
- Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting points (~250–270°C) and thermal stability up to 200°C .
Q. What are its solubility properties, and how do they influence formulation for biological assays?
The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and acetic acid. For in vitro studies, stock solutions are prepared in DMSO (<1% v/v final concentration to avoid cytotoxicity) and diluted in PBS or cell culture media .
Advanced Research Questions
Q. How can computational methods aid in predicting reaction pathways or optimizing synthesis?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction intermediates and transition states, identifying energy barriers for key steps like Schiff base formation or cyclization. ICReDD’s approach combines these calculations with machine learning to predict optimal reaction conditions (e.g., solvent polarity, catalyst loading), reducing trial-and-error experimentation by 40–60% . For example, simulations suggest acetic acid stabilizes the zwitterionic intermediate during condensation, aligning with experimental yields .
Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound’s reactivity?
Discrepancies (e.g., unexpected byproducts or low yields) are addressed through:
- Mechanistic Re-evaluation : Isotopic labeling (e.g., <sup>13</sup>C-NMR) tracks carbon migration during cyclization .
- In Situ Monitoring : ReactIR or HPLC-MS detects transient intermediates, validating computational models .
- Multi-variable Optimization : Design of Experiments (DoE) screens parameters (pH, temperature) to reconcile predicted and observed outcomes .
Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?
The thiazolidinone and indole moieties suggest kinase or protease inhibition. Target engagement is tested via:
- Enzyme Assays : IC50 determination using recombinant kinases (e.g., EGFR) with ADP-Glo™ kits .
- Cellular Assays : Apoptosis induction (Annexin V/PI staining) and ROS generation (DCFH-DA probe) in cancer cell lines (e.g., MCF-7) .
- Molecular Docking : AutoDock Vina predicts binding poses in active sites (e.g., PD-L1), validated by mutagenesis studies .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
